2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide
Description
This compound is a multifunctional enamide derivative featuring a pyrrole core substituted with cyano and methyl groups, conjugated to a benzoxazole moiety via a prop-2-enamide linker. The cyano substituents contribute to electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c1-10-11(6-14(9-20)23(10)2)5-12(8-19)17(24)21-13-3-4-15-16(7-13)25-18(26)22-15/h3-7H,1-2H3,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMMBEWQLQNSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NC2=CC3=C(C=C2)NC(=S)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with cyanopyrrole, benzoxazole, and enamide derivatives reported in synthetic chemistry literature. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Diversity: The target compound’s pyrrole-benzoxazole framework contrasts with pyran-pyrazole (11a) or pyrazole-thiophene (7b) systems. Pyrrole’s aromaticity and methyl/cyano substitution may improve metabolic stability compared to pyran or thiophene derivatives.
Electronic Effects: Dual cyano groups in the target compound and 11a increase electrophilicity, favoring nucleophilic attack or charge-transfer interactions. However, the sulfanyl group in the benzoxazole ring introduces additional nucleophilic character, balancing reactivity.
Synthetic Pathways: Analogous compounds (e.g., 11a, 7b) are synthesized via cyclocondensation of malononitrile or ethyl cyanoacetate with heterocyclic precursors in 1,4-dioxane/triethylamine . The target compound likely employs similar methods, with sulfur incorporation (e.g., elemental sulfur in 7b ) to form the benzoxazole-sulfanyl moiety.
Solubility and Stability :
- The sulfanyl group in the target compound may improve aqueous solubility compared to non-polar analogs like 11a . However, steric hindrance from methyl groups on the pyrrole ring could reduce solubility relative to smaller substituents (e.g., amino in 7b).
- Cyano groups enhance thermal stability, as seen in high-melting pyran derivatives (11a, 11b) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
